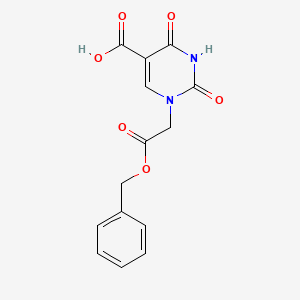
5-Caroxy uracil-1-yl acetic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-Caroxy uracil-1-yl acetic acid benzyl ester involves coupling uracil derivatives with acetic acid benzyl ester. The reaction conditions typically include the use of a suitable solvent, such as dimethyl sulfoxide, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
5-Caroxy uracil-1-yl acetic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
5-Caroxy uracil-1-yl acetic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is employed in research on DNA synthesis and repair mechanisms.
作用机制
The mechanism of action of 5-Caroxy uracil-1-yl acetic acid benzyl ester involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death . This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for their growth and proliferation .
相似化合物的比较
5-Caroxy uracil-1-yl acetic acid benzyl ester is unique among purine nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Fludarabine: Another purine nucleoside analog with antitumor activity.
Cladribine: Known for its use in treating certain types of leukemia.
Clofarabine: Used in the treatment of pediatric acute lymphoblastic leukemia.
Compared to these compounds, this compound offers distinct advantages in terms of its specific targeting of indolent lymphoid malignancies and its unique mechanism of action .
属性
分子式 |
C14H12N2O6 |
|---|---|
分子量 |
304.25 g/mol |
IUPAC 名称 |
2,4-dioxo-1-(2-oxo-2-phenylmethoxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H12N2O6/c17-11(22-8-9-4-2-1-3-5-9)7-16-6-10(13(19)20)12(18)15-14(16)21/h1-6H,7-8H2,(H,19,20)(H,15,18,21) |
InChI 键 |
FQADSAVNKYXABE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C(=O)NC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)

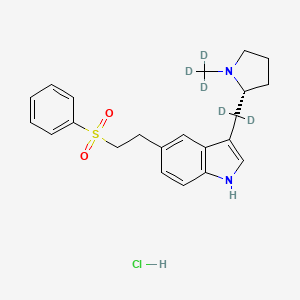

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)

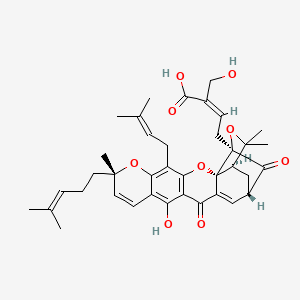
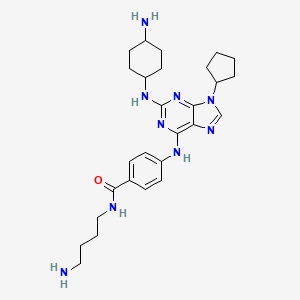
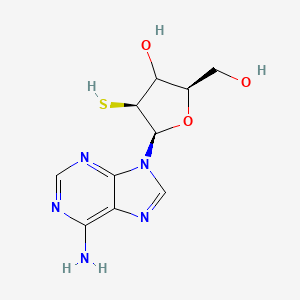
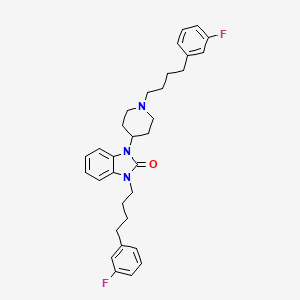

![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
